3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Description
3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar triazole derivatives . These studies could provide insights into the potential ADME properties of the compound, which would impact its bioavailability.
Result of Action
A compound with a similar structure exhibited excellent anti-tumor activity against a549, mcf-7, and hela cancer cell lines . This suggests that the compound could have potential anti-tumor effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-8-3-5-23-12(8)13(22)18-7-11-20-19-10-6-9(14(15,16)17)2-4-21(10)11/h3,5,9H,2,4,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXQNZKEZQSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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